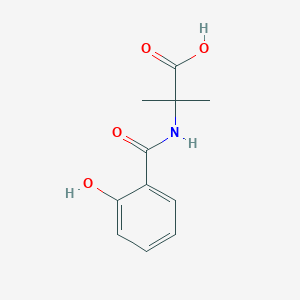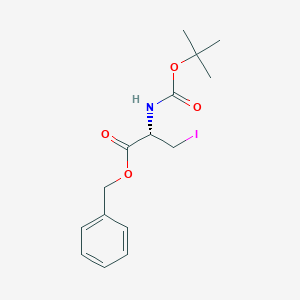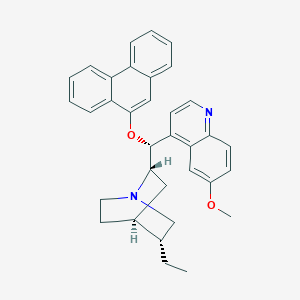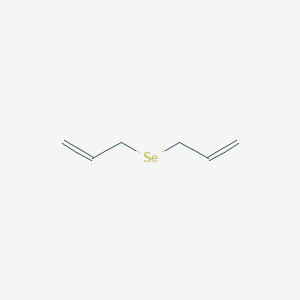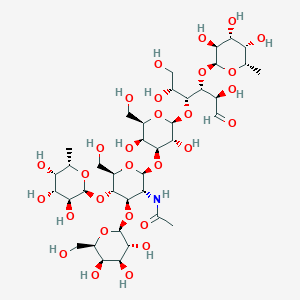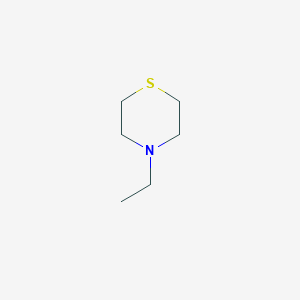
N-Ethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylthiomorpholine (NETM) is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a sulfur-containing compound that is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of N-Ethylthiomorpholine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-Ethylthiomorpholine increases the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
生化学的および生理学的効果
N-Ethylthiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances cognitive function. It has also been shown to have antioxidant properties, which protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-Ethylthiomorpholine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This property makes it useful in the study of Alzheimer's disease and other neurological disorders. Another advantage is its antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
One limitation of using N-Ethylthiomorpholine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-Ethylthiomorpholine to avoid exposure to the compound. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-Ethylthiomorpholine. One direction is the development of new acetylcholinesterase inhibitors based on the structure of N-Ethylthiomorpholine. Another direction is the study of the antioxidant properties of N-Ethylthiomorpholine and its potential use in the treatment of oxidative stress-related diseases. Additionally, the study of the toxicity of N-Ethylthiomorpholine and its potential side effects is an important area for future research.
Conclusion
In conclusion, N-Ethylthiomorpholine is a sulfur-containing compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has antioxidant properties. While it has advantages for lab experiments, it also has limitations and potential toxicity. Future research should focus on the development of new acetylcholinesterase inhibitors and the study of the antioxidant properties of N-Ethylthiomorpholine.
合成法
The synthesis of N-Ethylthiomorpholine involves the reaction of thiomorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the yield of N-Ethylthiomorpholine can be improved by using a solvent such as acetonitrile. The purity of the product can be enhanced by recrystallization from ethanol.
科学的研究の応用
N-Ethylthiomorpholine has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N-Ethylthiomorpholine useful in the study of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used in the treatment of this disease.
N-Ethylthiomorpholine has also been used in the study of the effects of sulfur-containing compounds on biological systems. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
特性
CAS番号 |
133024-63-2 |
|---|---|
製品名 |
N-Ethylthiomorpholine |
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
InChIキー |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
正規SMILES |
CCN1CCSCC1 |
同義語 |
Thiomorpholine, 4-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



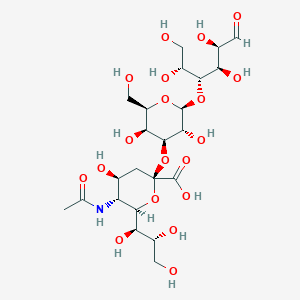

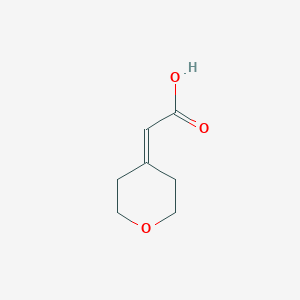
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
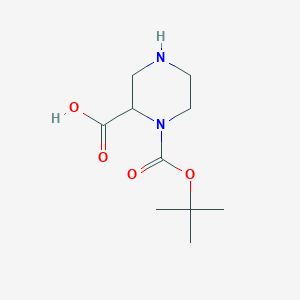
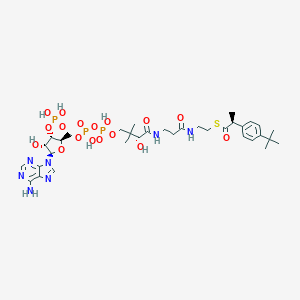
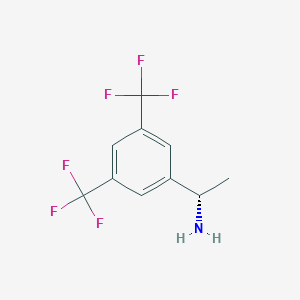
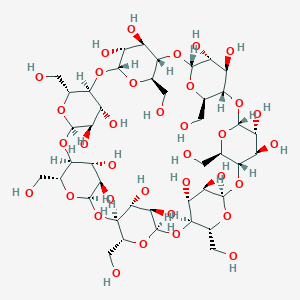
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
